molecular formula C20H13ClN2O B1607942 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone CAS No. 57709-77-0

4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone

Cat. No. B1607942
CAS RN: 57709-77-0
M. Wt: 332.8 g/mol
InChI Key: QAXBJEHARAXYIA-UHFFFAOYSA-N
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Description

The description of a compound typically includes its systematic name, often derived from IUPAC nomenclature, and its structural formula which represents the arrangement of atoms.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and the overall yield.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that connect them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Polymer Applications

  • Poly(arylene ether nitrile)s Bearing Phthalazinone Moiety : A study highlighted the synthesis of phthalazinone-based poly(arylene ether nitrile)s (PPEN-DCs) with terminal cyano groups. These oligomers showcased controlled molecular weights, improved solubility, and glass transition temperatures. The materials were thermally crosslinked to produce insoluble products, exhibiting excellent thermal stability and minimal water absorption. These characteristics make them suitable as matrix resins for high-performance polymeric applications (Yu et al., 2010).

  • Aromatic Poly(aryl amide)s with Chlorine Substituted Phthalazinone Moieties : Another research developed chlorine-substituted phthalazinone-containing aromatic diacid and poly(aryl amide)s through a direct polycondensation method. These polymers were amorphous, highly soluble in various organic solvents, and could be processed into transparent, tough films. The polymers demonstrated high thermal stability, with glass-transition temperatures ranging between 291-332 ℃ (Peng, 2005).

  • Poly(aryl ether sulfone)s Containing Phthalazinone Moiety : A study on the synthesis of poly(aryl ether sulfone)s incorporating the phthalazinone moiety reported that these polymers exhibited high glass transition temperatures and excellent thermooxidative properties. The addition of phthalazinone improved mechanical properties and rheological behavior, indicating potential for tailored high-performance materials (Meng et al., 1998).

  • Sulfonated Polybenzimidazoles for Proton Exchange Membrane : Sulfonated 4-phenyl phthalazinone-based polybenzimidazoles were synthesized for use as proton exchange membranes. These materials showed excellent solubility, thermal stability, and mechanical properties, along with low water uptake and methanol permeability. High conductivity values were also reported, suggesting their effectiveness in fuel cell applications (Liu et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves a discussion of potential future research directions, such as new synthetic routes, potential applications, and further studies to better understand the compound’s properties and reactivity.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less-studied compounds, some of this information may not be available. For a specific compound, it’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information.


properties

IUPAC Name

4-(4-chlorophenyl)-2-phenylphthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O/c21-15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)20(24)23(22-19)16-6-2-1-3-7-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXBJEHARAXYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384493
Record name 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone

CAS RN

57709-77-0
Record name 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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